molecular formula C9H10N4 B2542592 (6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine CAS No. 1211519-25-3

(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine

Cat. No.: B2542592
CAS No.: 1211519-25-3
M. Wt: 174.207
InChI Key: CIOUYNITWBRHMC-UHFFFAOYSA-N
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Description

(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.207. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Luminescent Materials

Derivatives of 2,6-di(pyrazol-1-yl)pyridine, including compounds similar to (6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine, have been extensively utilized as ligands in coordination chemistry. These ligands have facilitated the synthesis of luminescent lanthanide compounds, which are highly valuable for biological sensing applications. Additionally, iron complexes with these ligands have demonstrated unusual thermal and photochemical spin-state transitions, indicating their potential for developing advanced materials with tunable magnetic properties (Halcrow, 2005).

Catalytic Applications

Pincer palladacycle complexes derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which share structural features with this compound, have been synthesized and shown to exhibit good catalytic activity and selectivity in various reactions. This highlights the potential of such compounds in catalysis, particularly in reactions where the palladacycle remains in the Pd(II) state, showcasing their versatility and efficiency as catalysts (Roffe et al., 2016).

Synthesis and Characterization

The ambient-temperature synthesis of novel derivatives, such as the specific example of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, has been reported, indicating the compound's versatility and the ease with which it can be modified to produce new molecules. Such compounds are fully characterized by various spectroscopic techniques, underscoring their potential in material science and organic synthesis (Becerra et al., 2021).

Biomedical and Sensing Applications

Recent advances in the synthesis and applications of 2,6-dipyrazolylpyridine derivatives, similar to the mentioned compound, have led to the development of multifunctional spin-crossover switches, emissive f-element podand centers for biomedical sensors, and catalysts for various chemical reactions. These developments highlight the broad applicability of such compounds in creating functional materials for biomedical and environmental sensing applications (Halcrow, 2014).

Anticancer and Antimicrobial Agents

Compounds incorporating pyridyl-pyrazoline structures have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies have shown that such compounds possess significant biological activities, suggesting their potential use in developing new therapeutic agents (Katariya et al., 2021).

Safety and Hazards

The safety information for “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The copper (II)-based complexes of “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” showed better reaction rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions . This suggests that these complexes could be used as a model for further developments in catalytic processes relating to catecholase activity .

Properties

IUPAC Name

(6-pyrazol-1-ylpyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13/h1-6H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOUYNITWBRHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=CC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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